![molecular formula C19H18F2N2O2 B5615206 1-{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5615206.png)
1-{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves advanced organic synthesis techniques, including click chemistry and condensation reactions, to introduce fluoro and benzoyl functional groups onto a piperazine backbone. For instance, Govindhan et al. (2017) utilized click chemistry approaches to synthesize a compound with similar structural features, highlighting the efficacy of such methods in constructing complex molecules (Govindhan et al., 2017).
Molecular Structure Analysis
X-ray diffraction (XRD) and spectroscopic methods (IR, NMR, and MS) are commonly employed to characterize the molecular structure of synthesized compounds. Zhang et al. (2011) utilized XRD to analyze the structure of a related piperazine derivative, revealing detailed geometric parameters and conformational data (Zhang et al., 2011). Such analyses are crucial for confirming the successful synthesis and understanding the spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
Electrochemical methods have been explored for modifying the structure and properties of piperazine-based compounds. Amani and Nematollahi (2012) reported the electrochemical synthesis of arylthiobenzazoles from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, indicating the versatility of electrochemical approaches in functionalizing these molecules (Amani & Nematollahi, 2012).
Physical Properties Analysis
Physical properties, including thermal stability and solubility, can be assessed using techniques like TGA, DSC, and solubility tests. The thermal analysis by Govindhan et al. (2017) provides insights into the stability of the compound under various temperature conditions, which is important for its handling and application in different environments (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical behavior of 1-{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone in reactions, including its reactivity towards nucleophiles and electrophiles, can be studied through various chemical assays and spectroscopic analyses. The research by Amani and Nematollahi (2012) on the oxidation reactions provides a glimpse into the chemical reactivity and potential functional group transformations of similar compounds (Amani & Nematollahi, 2012).
properties
IUPAC Name |
1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-13(24)14-6-7-18(17(21)12-14)22-8-10-23(11-9-22)19(25)15-4-2-3-5-16(15)20/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWYSDPJMPSISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5787897 |
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